ethyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the design and characterization of novel triazole-pyrimidine-based compounds . These compounds are synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds is analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques provide detailed information about the atomic and molecular structure of the compounds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include various steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are determined using various analytical techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Vasodilatory Activity and Antiasthmatic Potential
- Application: Research conducted by Bhatia et al. (2016) focused on synthesizing derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, closely related to the compound , to evaluate their vasodilatory and antiasthmatic activities. The derivatives displayed significant vasodilatory activity, suggesting potential use in treating asthma (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Use in Polyamide Synthesis
- Application: A study by Hattori and Kinoshita (1979) involved the synthesis of polyamides containing components structurally similar to the compound . These polyamides have molecular weights in the range of 2000–6000 and are soluble in certain solvents, indicating potential applications in material science (Hattori & Kinoshita, 1979).
Antimicrobial Activity
- Application: Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized derivatives containing elements of the compound of interest to evaluate their antimicrobial potential. Some of these derivatives exhibited excellent antibacterial and antifungal activities, indicating potential for development into antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anticonvulsant Properties
- Application: A study by Obniska et al. (2015) investigated compounds including elements similar to the target compound for their anticonvulsant properties. The compounds were tested in various epilepsy models, with some showing significant protective effects, suggesting potential use in epilepsy treatment (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015).
Hypotensive Activity
- Application: Research by Tenbrink et al. (1981) on compounds structurally related to the compound revealed hypotensive activity, indicating potential applications in the treatment of high blood pressure (Tenbrink, Mccall, Pals, Mccall, Orley, Humphrey, & Wendling, 1981).
Synthesis of Other Therapeutic Agents
- Application: Shakhmaev, Sunagatullina, and Zorin (2016) reported the synthesis of compounds using elements similar to the target compound for the production of therapeutic agents like flunarizine, used in treating migraines and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).
5-HT2 Receptor Affinity
- Application: Andersen et al. (1992) studied compounds structurally related to the target compound for their affinity to the 5-HT2 receptor, suggesting potential use in treating conditions related to serotonin regulation (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).
Future Directions
properties
IUPAC Name |
ethyl 2-[8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN6O4/c1-4-33-18(30)14-29-17(24-20-19(29)21(31)26(3)22(32)25(20)2)13-27-9-11-28(12-10-27)16-7-5-15(23)6-8-16/h5-8H,4,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCIGFRACPKQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.